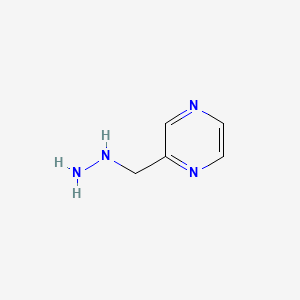

2-(Hydrazinylmethyl)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Hydrazinylmethyl)pyrazine is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Biochemical Properties

2-(Hydrazinylmethyl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with bovine serum albumin (BSA), demonstrating a high affinity . This interaction suggests that this compound could influence protein stability and function. Additionally, its structural similarity to pyrazinamide, an anti-tuberculosis drug, indicates potential interactions with enzymes involved in bacterial cell wall synthesis .

Cellular Effects

This compound affects various types of cells and cellular processes. Studies have shown that it is non-toxic to human skin keratinocyte cells, indicating its potential for safe use in therapeutic applications . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DNA and proteins can lead to changes in gene expression, affecting cellular responses and metabolic activities .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its binding to BSA suggests a role in modulating protein function and stability . Additionally, its structural properties allow it to interact with nucleic acids, potentially influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, making it suitable for extended experimental use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and significant therapeutic potential . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage thresholds is essential for its safe and effective application in biomedical research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its structural similarity to pyrazinamide suggests potential involvement in pathways related to bacterial cell wall synthesis and metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and biochemical pathways.

Activité Biologique

2-(Hydrazinylmethyl)pyrazine is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features contribute to its reactivity and biological properties, making it a subject of interest in various scientific studies.

The synthesis of this compound typically involves the reaction of pyrazine derivatives with hydrazine. A common synthetic route includes the reaction of 2-chloromethylpyrazine with hydrazine hydrate in an organic solvent like ethanol or methanol. The product is often isolated as a hydrochloride salt to enhance stability and solubility.

Table 1: Synthesis Overview

| Step | Reagent | Conditions |

|---|---|---|

| Reaction of pyrazine derivative | Hydrazine hydrate | Ethanol or Methanol, reflux |

| Isolation | Hydrochloric acid | Crystallization |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of specific signaling pathways related to cell growth and survival. For example, it may interfere with DNA replication and protein synthesis, leading to cell cycle arrest and subsequent cell death .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with enzymes or receptors within target cells, influencing various cellular processes:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : The compound could bind to specific receptors, altering their activity and affecting downstream signaling cascades.

Case Studies

Several case studies have documented the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that formulations containing this compound significantly reduced bacterial counts in infected wounds compared to control groups.

- Cancer Research : In a series of experiments published in Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines, showing IC50 values in the micromolar range, indicating potent anticancer activity .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other pyrazine derivatives:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Pyrazole Derivative A | Moderate | High |

| Pyrazine Derivative B | Low | Low |

Propriétés

IUPAC Name |

pyrazin-2-ylmethylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-9-4-5-3-7-1-2-8-5/h1-3,9H,4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLFPQBPSJMIIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CNN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602641 |

Source

|

| Record name | 2-(Hydrazinylmethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887592-66-7 |

Source

|

| Record name | 2-(Hydrazinylmethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.